molecular formula C21H16N2O3S B10864326 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide

Cat. No.: B10864326
M. Wt: 376.4 g/mol
InChI Key: HEPCBFWXYPIEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide typically involves the reaction of 2-mercaptobenzoxazole with N-(2-phenoxyphenyl)acetamide under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenoxy and acetamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various halogenating agents, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide depends on its specific biological target. Generally, benzoxazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-mercaptobenzoxazole: A precursor in the synthesis of the target compound.

    N-(2-phenoxyphenyl)acetamide: Another precursor used in the synthesis.

    Benzoxazole derivatives: A broad class of compounds with similar structures and diverse biological activities.

Uniqueness

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives

Properties

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C21H16N2O3S/c24-20(14-27-21-23-17-11-5-7-13-19(17)26-21)22-16-10-4-6-12-18(16)25-15-8-2-1-3-9-15/h1-13H,14H2,(H,22,24)

InChI Key

HEPCBFWXYPIEDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.